molecular formula C22H23N7O2 B2668385 1-(2,5-Dimethylfuran-3-carbonyl)-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane CAS No. 2380180-41-4

1-(2,5-Dimethylfuran-3-carbonyl)-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane

Cat. No.: B2668385
CAS No.: 2380180-41-4
M. Wt: 417.473
InChI Key: GFQLJPXVJZHGCD-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylfuran-3-carbonyl)-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane is a complex organic compound that features multiple functional groups, including a furan ring, a pyridine ring, a triazolopyridazine moiety, and a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethylfuran-3-carbonyl)-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane typically involves multi-step organic synthesis. The key steps may include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Construction of the triazolopyridazine moiety: This can be synthesized via a series of cyclization reactions involving hydrazine derivatives and pyridine carboxylic acids.

    Assembly of the diazepane ring: This can be formed through the cyclization of diamine precursors with appropriate carbonyl compounds.

    Coupling reactions: The final compound can be obtained by coupling the intermediate products using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reactions: Using larger reactors and optimizing reaction conditions (temperature, pressure, solvent, etc.).

    Purification techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.

    Quality control: Implementing analytical techniques such as NMR, HPLC, and mass spectrometry to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethylfuran-3-carbonyl)-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The diazepane ring can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing agents: KMnO4, H2O2, or m-CPBA.

    Reducing agents: LiAlH4, NaBH4, or catalytic hydrogenation.

    Nucleophiles: Halides, amines, or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyridine ring may yield piperidine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving its molecular targets.

    Medicine: As a potential therapeutic agent for treating diseases, depending on its biological activity.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylfuran-3-carbonyl)-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane would depend on its specific interactions with molecular targets. These may include:

    Binding to enzymes: Inhibiting or activating enzyme activity.

    Interacting with receptors: Modulating receptor signaling pathways.

    Affecting cellular processes: Influencing cell proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Similar Compounds

    1-(2,5-Dimethylfuran-3-carbonyl)-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane: can be compared with other compounds that have similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its combination of multiple functional groups, which may confer unique chemical and biological properties.

Properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N7O2/c1-15-14-18(16(2)31-15)22(30)28-11-3-10-27(12-13-28)20-5-4-19-24-25-21(29(19)26-20)17-6-8-23-9-7-17/h4-9,14H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFQLJPXVJZHGCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCCN(CC2)C3=NN4C(=NN=C4C5=CC=NC=C5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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